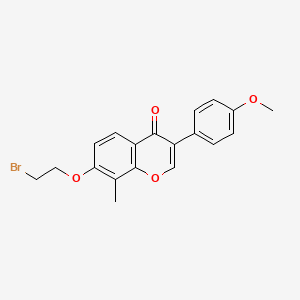
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one, commonly known as BML-210, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 2001 and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Reaction Mechanisms and Synthesis Methods
The scientific exploration of 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one primarily revolves around understanding its reaction mechanisms and synthesis methods. For instance, the study of the bromomethoxylation reaction of a cephem derivative showed the formation of unexpected 4-spiro orthoesters, providing insight into the stereochemical outcomes of similar reactions involving bromoethoxy compounds (Balsamo et al., 1991). Similarly, a practical method for synthesizing an orally active CCR5 antagonist involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, illustrating the application of bromoethoxy compounds in medicinal chemistry (Ikemoto et al., 2005).
2. Synthesis and Bioevaluation in Agricultural Applications
In agricultural research, the synthesis of various compounds using methoxy and bromoethoxy derivatives has been explored for potential applications. For example, the synthesis and bioevaluation of certain compounds against root-knot nematode demonstrated how modifications of the methoxyphenyl group could enhance nematicidal activity (Kumari et al., 2014).
3. Investigation in Organic Chemistry and Photocycloaddition Reactions
Research in organic chemistry often investigates the properties and reactions of bromoethoxy compounds. The study of photocycloaddition reactions involving unsymmetrical substituted p-Quinodimethane, for example, highlights the unique reactivity and potential for creating novel molecular structures (Itoh et al., 2017).
properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-12-17(23-10-9-20)8-7-15-18(21)16(11-24-19(12)15)13-3-5-14(22-2)6-4-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHAMCQUSASJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

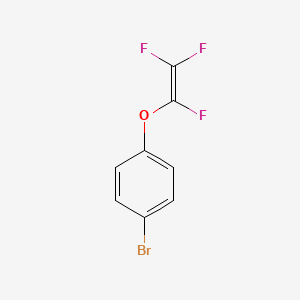
![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)
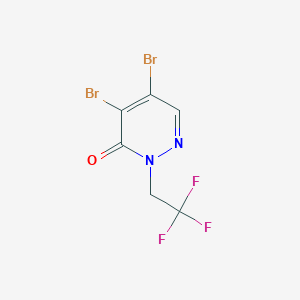
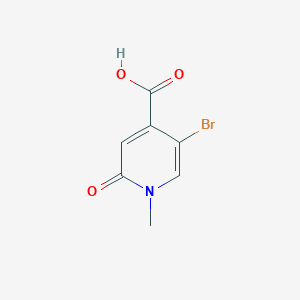
![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)
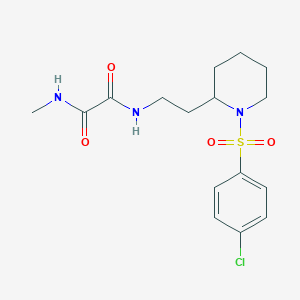
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)


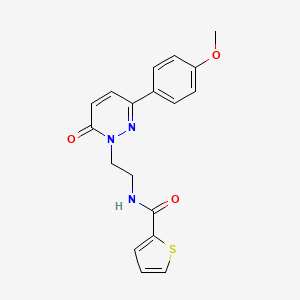
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)